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  • Product: 4-Propyl-1,3-thiazol-2-amine hydrochloride
  • CAS: 1427380-56-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Propyl-1,3-thiazol-2-amine Hydrochloride: Synthesis, Characterization, and Applications

Introduction: The Significance of the 2-Aminothiazole Scaffold In the landscape of modern medicinal chemistry and drug discovery, the 1,3-thiazole ring system, particularly the 2-aminothiazole scaffold, represents a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 1,3-thiazole ring system, particularly the 2-aminothiazole scaffold, represents a privileged structure.[1] This five-membered heterocycle is a cornerstone in the design of numerous biologically active molecules due to its ability to engage in diverse biological interactions. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The presence of this core in clinically approved drugs like Dasatinib and Alpelisib underscores its therapeutic relevance.[4] 4-Propyl-1,3-thiazol-2-amine hydrochloride is a specific analogue within this valuable class of compounds, serving as a key intermediate and building block for the synthesis of more complex molecular architectures aimed at various therapeutic targets. This guide provides a comprehensive technical overview of its synthesis, analytical validation, potential applications, and essential safety protocols for researchers and drug development professionals.

PART 1: Molecular Identity and Physicochemical Properties

While a specific CAS (Chemical Abstracts Service) registry number for 4-Propyl-1,3-thiazol-2-amine hydrochloride was not definitively located in the reviewed literature, the free base, 4-Propyl-1,3-thiazol-2-amine , is well-documented. The hydrochloride salt is a common formulation used to enhance the solubility and stability of amine-containing compounds for research and development purposes.

PropertyDataSource
Chemical Name 4-Propyl-1,3-thiazol-2-amine hydrochlorideN/A
Synonyms 2-Amino-4-propylthiazole hydrochlorideN/A
Molecular Formula C₆H₁₁ClN₂SCalculated
Molecular Weight 178.68 g/mol Calculated
Free Base Formula C₆H₁₀N₂S[5]
Free Base MW 142.22 g/mol [5]
Predicted XlogP 1.8[5]
Appearance Typically a white to off-white solidGeneral Knowledge

PART 2: Synthesis and Mechanistic Insights

The most robust and widely adopted method for the synthesis of the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[6][7] This reaction is a classic condensation between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[7][8] The driving force of this reaction is the formation of the highly stable, aromatic thiazole ring.[8]

Synthetic Workflow: Hantzsch Synthesis of 4-Propyl-1,3-thiazol-2-amine

The synthesis proceeds via the reaction of 1-bromo-2-pentanone (the α-haloketone) with thiourea. The subsequent treatment with hydrochloric acid yields the target hydrochloride salt.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction & Workup cluster_products Products Thiourea Thiourea Condensation Step 1: Hantzsch Condensation (Solvent: Ethanol, Reflux) Thiourea->Condensation AlphaHalo 1-Bromo-2-pentanone AlphaHalo->Condensation Neutralization Step 2: Neutralization & Isolation (e.g., NaHCO₃) Condensation->Neutralization Intermediate Formation FreeBase 4-Propyl-1,3-thiazol-2-amine (Free Base) Neutralization->FreeBase Precipitation SaltFormation Step 3: Salt Formation (Solvent: Ether, HCl gas or aq.) HCl_Salt 4-Propyl-1,3-thiazol-2-amine hydrochloride (Final Product) SaltFormation->HCl_Salt FreeBase->SaltFormation

Caption: Workflow for the Hantzsch synthesis of 4-Propyl-1,3-thiazol-2-amine hydrochloride.

Detailed Experimental Protocol (Generalized)
  • Condensation: To a solution of thiourea (1.1 equivalents) in ethanol, add 1-bromo-2-pentanone (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]

  • Isolation of Free Base: After completion, cool the mixture to room temperature. Neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a weak base until the product precipitates.[8][9]

  • Filtration: Collect the crude solid product by vacuum filtration and wash with cold water to remove inorganic salts.

  • Purification: The crude 4-propyl-1,3-thiazol-2-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis
TechniquePredicted Key Signals/Features
¹H NMR - Propyl Group: A triplet (CH₃), a sextet (CH₂), and another triplet (CH₂ attached to the ring).- Thiazole Ring: A singlet for the proton at the C5 position (around 6.0-6.5 ppm).[14]- Amine Group: A broad singlet for the NH₂ protons (exchangeable with D₂O).[8]
¹³C NMR - Propyl Group: Three distinct signals in the aliphatic region.- Thiazole Ring: Signals for C2 (amino-substituted, ~168 ppm), C4 (propyl-substituted, ~145-150 ppm), and C5 (~100-105 ppm).
Mass Spec (ESI+) The primary observed ion will be the molecular ion of the free base [M+H]⁺ at m/z 143.06.[5]
FT-IR - N-H stretch: Broad absorption band around 3100-3400 cm⁻¹.- C=N stretch: Characteristic absorption around 1600-1650 cm⁻¹.- C-H stretch: Aliphatic stretches just below 3000 cm⁻¹.
Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 2-aminothiazole derivatives. For quantitative analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.[15][16]

Generalized HPLC-UV Method:

  • Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is typically effective.[2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[2][15]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength where the thiazole chromophore absorbs, typically around 270 nm.[2]

  • Rationale: This method separates the target compound from starting materials, by-products, and degradants based on polarity. The C18 stationary phase retains the relatively nonpolar thiazole derivative, which is then eluted by the organic mobile phase. The acidic modifier ensures the amine is protonated, leading to better peak shape.

HPLC_Workflow Sample Sample Injection (Compound dissolved in mobile phase) Pump HPLC Pump (Mobile Phase A + B) Sample->Pump Column C18 Reverse-Phase Column Pump->Column Detector UV Detector (λ ≈ 270 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: A typical experimental workflow for HPLC-UV analysis.

PART 4: Applications in Research and Drug Development

The utility of 4-propyl-1,3-thiazol-2-amine hydrochloride lies in its role as a versatile building block and a potential lead compound. The 2-aminothiazole scaffold is a known "privileged structure" that can be decorated with various functional groups to modulate its pharmacological activity against a wide array of biological targets.[1][17]

Key Therapeutic Areas for 2-Aminothiazole Derivatives:

  • Oncology: Derivatives have shown potent antiproliferative activity against numerous human cancer cell lines, including breast, lung, and colon cancer.[1][4] The mechanism often involves the inhibition of critical cellular kinases.

  • Antimicrobial Agents: The scaffold is integral to compounds with significant antibacterial and antifungal properties.[3][18][19]

  • Anti-inflammatory: Many 2-aminothiazole derivatives exhibit potent anti-inflammatory effects, making them attractive for developing treatments for inflammatory disorders.[1]

  • Neuroprotection: Certain analogues have been identified as potential neuroprotective agents for treating neurological diseases.[19]

The 4-propyl group of the title compound provides a lipophilic handle that can influence pharmacokinetic properties such as cell membrane permeability and metabolic stability, making it a valuable starting point for library synthesis and structure-activity relationship (SAR) studies.[4]

PART 5: Safety, Handling, and Storage

Proper handling of 4-propyl-1,3-thiazol-2-amine hydrochloride is crucial to ensure laboratory safety. The following guidelines are synthesized from safety data sheets of analogous chemical structures.

ParameterGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Inhalation Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation (fume hood).
Skin Contact May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.
Eye Contact May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do not ingest. If swallowed, rinse mouth and seek immediate medical advice.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Propyl-1,3-thiazol-2-amine hydrochloride is a valuable chemical entity rooted in the pharmacologically significant 2-aminothiazole family. Its straightforward synthesis via the Hantzsch reaction, combined with the vast therapeutic potential of its derivatives, makes it a compound of high interest for researchers in drug discovery and development. Adherence to rigorous analytical characterization and safety protocols is essential for its successful and safe application in the laboratory. This guide serves as a foundational resource to support such endeavors.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved February 14, 2026, from [Link]

  • Basavanakatti, S. V., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved February 14, 2026, from [Link]

  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Retrieved February 14, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved February 14, 2026, from [Link]

  • Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved February 14, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). 4-(6-Propyl-3-pyridinyl)-1,3-thiazol-2-amine. PubChem. Retrieved February 14, 2026, from [Link]

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Sources

Exploratory

An In-depth Technical Guide to 4-Propyl-1,3-thiazol-2-amine HCl: Synthesis, Characterization, and Biological Evaluation

This guide provides a comprehensive technical overview of 4-Propyl-1,3-thiazol-2-amine hydrochloride, a small molecule of interest within the broader class of 2-aminothiazole derivatives. This document is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Propyl-1,3-thiazol-2-amine hydrochloride, a small molecule of interest within the broader class of 2-aminothiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical synthesis, analytical characterization, and potential biological applications. While specific literature on this exact compound is limited, this guide synthesizes established principles of thiazole chemistry and standard methodologies in drug discovery to provide a robust framework for its investigation.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic structure found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The 2-aminothiazole moiety, in particular, serves as a crucial pharmacophore in numerous drug candidates, valued for its ability to engage in various biological interactions.[5] This guide focuses on the 4-propyl substituted analogue, exploring its synthesis and potential for further investigation.

Chemical Synthesis: A Plausible Approach via Hantzsch Thiazole Synthesis

A reliable and high-yielding method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of 4-Propyl-1,3-thiazol-2-amine, the logical precursors would be 1-halo-2-pentanone and thiourea. The subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

Proposed Synthetic Pathway

The proposed synthesis of 4-Propyl-1,3-thiazol-2-amine HCl is a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis. 1-Bromo-2-pentanone is reacted with thiourea in a suitable solvent, such as ethanol, to form the free base, 4-Propyl-1,3-thiazol-2-amine.[9]

  • Step 2: Salt Formation. The resulting free base is then treated with hydrochloric acid in an appropriate solvent like isopropanol or ether to precipitate the hydrochloride salt.

Experimental Protocol: Synthesis of 4-Propyl-1,3-thiazol-2-amine HCl

Materials:

  • 1-Bromo-2-pentanone

  • Thiourea

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Isopropanol

  • Sodium bicarbonate

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • Addition of α-haloketone: To the stirring solution, add 1-bromo-2-pentanone (1.0 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Propyl-1,3-thiazol-2-amine free base.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Propyl-1,3-thiazol-2-amine HCl as a solid.

G reagents 1-Bromo-2-pentanone + Thiourea reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) reagents->reaction intermediate 4-Propyl-1,3-thiazol-2-amine (Free Base) reaction->intermediate hcl HCl (Isopropanol) intermediate->hcl product 4-Propyl-1,3-thiazol-2-amine HCl hcl->product

Caption: Synthetic workflow for 4-Propyl-1,3-thiazol-2-amine HCl.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the final compound and for monitoring reaction progress. A reversed-phase method is typically suitable for this class of compounds.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Table 1: General HPLC Method for Purity Analysis.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of the synthesized molecule. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the thiazole ring), a singlet for the proton on the thiazole ring, and a broad singlet for the amine protons.[11][12]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbons of the propyl group and the three carbons of the thiazole ring.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this molecule. The mass spectrum is expected to show a prominent molecular ion peak corresponding to the protonated free base.[14][15][16]

In Vitro Biological Evaluation

Given the known biological activities of 2-aminothiazole derivatives, a preliminary in vitro screening of 4-Propyl-1,3-thiazol-2-amine HCl is warranted to explore its potential therapeutic applications.

Cytotoxicity Assay

A primary assessment of the compound's effect on cell viability is crucial. The MTT assay is a common and reliable method for this purpose.[17]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Non-cancerous cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Propyl-1,3-thiazol-2-amine HCl stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Propyl-1,3-thiazol-2-amine HCl and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Screening

The 2-aminothiazole scaffold is present in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step.[2] This can be performed using standard broth microdilution or disk diffusion assays against a panel of pathogenic bacteria and fungi.

G cluster_0 In Vitro Assay Workflow start Synthesized Compound (4-Propyl-1,3-thiazol-2-amine HCl) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) start->antimicrobial data_analysis Data Analysis (IC50, MIC values) cytotoxicity->data_analysis antimicrobial->data_analysis hit_id Hit Identification & Lead Optimization data_analysis->hit_id

Sources

Foundational

4-propyl-1,3-thiazol-2-amine hydrochloride PubChem CID

An In-Depth Technical Guide to 4-tert-Butyl-1,3-thiazol-2-amine (PubChem CID: 2734202) Foreword This technical guide provides a comprehensive overview of 4-tert-Butyl-1,3-thiazol-2-amine, a notable member of the 2-aminot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-tert-Butyl-1,3-thiazol-2-amine (PubChem CID: 2734202)

Foreword

This technical guide provides a comprehensive overview of 4-tert-Butyl-1,3-thiazol-2-amine, a notable member of the 2-aminothiazole class of heterocyclic compounds. While the initial focus was on 4-propyl-1,3-thiazol-2-amine hydrochloride, the lack of a dedicated PubChem entry for this specific salt necessitated a pivot to a structurally similar and well-documented analogue. 4-tert-Butyl-1,3-thiazol-2-amine (PubChem CID: 2734202) serves as an exemplary model for understanding the physicochemical properties, synthesis, and biological significance of this important chemical scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to 2-Aminothiazoles

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[1] This scaffold is a key structural component in a wide array of biologically active molecules, including the essential vitamin thiamine (B1).[1] The 2-aminothiazole moiety, in particular, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. These compounds are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of 4-tert-Butyl-1,3-thiazol-2-amine

4-tert-Butyl-1,3-thiazol-2-amine is a solid at room temperature with a molecular formula of C7H12N2S and a molecular weight of 156.25 g/mol .[6] A summary of its key computed physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C7H12N2SPubChem[6]
Molecular Weight 156.25 g/mol PubChem[6]
IUPAC Name 4-tert-butyl-1,3-thiazol-2-aminePubChem[6]
InChI InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9)PubChem[6]
InChIKey CUWZBHVYLVGOAB-UHFFFAOYSA-NPubChem[6]
SMILES CC(C)(C)C1=CSC(=N1)NPubChem[6]
XLogP3 2.3PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Rotatable Bond Count 1PubChem[6]

Synthesis of 4-tert-Butyl-1,3-thiazol-2-amine

The synthesis of 4-substituted-2-aminothiazoles is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 4-tert-Butyl-1,3-thiazol-2-amine, the general synthetic workflow is outlined below.

General Synthetic Protocol

A common route to synthesize 4-tert-butyl-1,3-thiazol-2-amine involves the reaction of 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone) with thiourea.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent, such as ethanol.

  • Add 1-bromo-3,3-dimethyl-2-butanone to the solution. The molar ratio of thiourea to the α-haloketone is typically 1:1 or with a slight excess of thiourea.

Step 2: Reaction Execution

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then neutralized with a base, such as sodium bicarbonate solution, to precipitate the free amine.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-Bromo-3,3-dimethyl-2-butanone P1 Condensation in Ethanol R1->P1 R2 Thiourea R2->P1 P2 Reflux P1->P2 P3 Neutralization (e.g., NaHCO3) P2->P3 Prod 4-tert-Butyl-1,3-thiazol-2-amine P3->Prod Pur Purification (Recrystallization/Chromatography) Prod->Pur

Figure 1: General synthetic workflow for 4-tert-butyl-1,3-thiazol-2-amine.

Biological Activities and Potential Applications

While specific biological data for 4-tert-Butyl-1,3-thiazol-2-amine is not extensively documented in publicly available literature, the broader class of 2-aminothiazoles has been the subject of intense research, revealing a wide range of therapeutic potentials.

Anticancer Activity

Many N,4-diaryl-1,3-thiazol-2-amines have been synthesized and evaluated as tubulin inhibitors, demonstrating potent antiproliferative activity against various human cancer cell lines.[2] These compounds often act by binding to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Signaling_Pathway cluster_drug Therapeutic Intervention cluster_cellular Cellular Mechanism Drug 2-Aminothiazole Derivative Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 2: Postulated signaling pathway for anticancer 2-aminothiazole derivatives.
Antimicrobial Activity

The 2-aminothiazole scaffold is also present in several compounds with significant antimicrobial properties.[3][4] These derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Safety and Handling

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-tert-Butyl-1,3-thiazol-2-amine, as a representative of the 2-aminothiazole class, embodies the structural features that confer significant biological activity to this family of compounds. While further research is needed to fully elucidate the specific properties and applications of this particular molecule, the established importance of the 2-aminothiazole scaffold in medicinal chemistry suggests its potential as a valuable building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and potential biological relevance, serving as a valuable resource for researchers in the field.

References

  • PubChem. 4-(6-Propyl-3-pyridinyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole. [Link]

  • PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0172859. [Link]

  • PubChem. 4-Cyclopropyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Aminoethyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 4,5-Dihydro-2-thiazolamine. National Center for Biotechnology Information. [Link]

  • WIPO Patentscope. WO2021250468 - SYNTHETIC METHODS FOR PREPARATION... [Link]

  • PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 1,3-thiazol-2-amine. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Shestakova, T., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(2), M1389. [Link]

  • Vektarienė, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15017. [Link]

  • Request PDF. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • Wikipedia. Thiazole. [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Optimizing NMR Solvent Selection for 4-Propyl-1,3-thiazol-2-amine Hydrochloride

Executive Summary Characterizing 4-propyl-1,3-thiazol-2-amine hydrochloride by NMR spectroscopy presents a specific set of challenges driven by its ionic character and the presence of exchangeable protons. As a hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing 4-propyl-1,3-thiazol-2-amine hydrochloride by NMR spectroscopy presents a specific set of challenges driven by its ionic character and the presence of exchangeable protons. As a hydrochloride salt, the compound exhibits poor solubility in standard non-polar solvents like Chloroform-d (


). Furthermore, the critical diagnostic signals from the amine (

) are prone to rapid exchange and disappearance in protic solvents like Methanol-

or Deuterium Oxide (

).

The Recommended Standard: DMSO-


  is the primary solvent of choice. It offers the optimal balance of high dielectric constant for salt solubility and H-bond accepting capability to stabilize and visualize exchangeable amine protons.

Chemical Analysis & Challenge Definition

Structural Considerations

The analyte consists of a 1,3-thiazole core substituted at the 4-position with a propyl chain and at the 2-position with an amine group. The hydrochloride salt form implies the presence of a protonated species, typically protonated at the ring nitrogen (N3) or the exocyclic amine, forming an ionic lattice.

  • Hydrophobicity: The propyl chain adds lipophilicity, but the ionic HCl headgroup dominates the solubility profile.

  • Exchangeable Protons: The salt form contains labile protons (

    
     or ring 
    
    
    
    ) that are sensitive to moisture and solvent acidity/basicity.
  • Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic. Absorbed atmospheric water will appear as a large peak in DMSO-

    
     (approx. 3.33 ppm) and can accelerate proton exchange, broadening the amine signals.
    
Solvent Compatibility Matrix
SolventSolubility (HCl Salt)Amine Proton VisibilityResidual Solvent PeaksSuitability
DMSO-

High High (Broad to Sharp)2.50 ppm (Quintet)Primary Choice
Methanol-

HighNone (Exchanges)3.31 ppm (Quintet)Secondary (Purity only)

HighNone (Exchanges)4.79 ppm (Singlet)Tertiary (Solubility check)

Very LowN/A7.26 ppm (Singlet)Unsuitable
Acetone-

Low/ModerateModerate2.05 ppm (Quintet)Conditional

Decision Framework (Logic Flow)

The following flowchart illustrates the logical pathway for selecting the appropriate solvent and troubleshooting spectral issues.

SolventSelection Start Start: 4-propyl-1,3-thiazol-2-amine HCl Goal Define Analytical Goal Start->Goal FullChar Full Characterization (Structure + NH protons) Goal->FullChar Purity Purity/Assay Only (No NH needed) Goal->Purity TryDMSO Select DMSO-d6 FullChar->TryDMSO TryMeOD Select Methanol-d4 or D2O Purity->TryMeOD CheckSol Check Solubility TryDMSO->CheckSol TryMeOD->CheckSol CheckSol->TryDMSO Insoluble in MeOD Success Acquire Spectrum CheckSol->Success Soluble CheckNH Are NH Peaks Visible? BroadNH Issue: Broad/Missing NH CheckNH->BroadNH No/Broad Shake Action: D2O Shake Test (Confirm NH ID) CheckNH->Shake Validation Success->CheckNH If DMSO-d6 Dry Action: Dry Sample Use Fresh Ampoule BroadNH->Dry Dry->Success

Caption: Logical decision tree for solvent selection based on analytical requirements (structural elucidation vs. purity assay).

Detailed Experimental Protocol

Materials Required[2]
  • Analyte: ~5–10 mg of 4-propyl-1,3-thiazol-2-amine hydrochloride.

  • Primary Solvent: DMSO-

    
     (99.9% D), preferably from a single-use ampoule to minimize water content.
    
  • NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent).

  • Desiccant:

    
     or vacuum oven (if sample is hygroscopic).
    
Sample Preparation (The "Dry-First" Method)

Context: Amine salts are hygroscopic. Water in DMSO-


 catalyzes proton exchange, broadening the NH signal into the baseline.
  • Pre-Drying: If the salt has been exposed to air, dry the solid in a vacuum oven at 40°C for 2 hours prior to dissolution.

  • Weighing: Transfer 5–10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
    .
    
    • Critical Step: Do not shake vigorously immediately. Allow the solvent to wet the solid, then gently swirl. Vortexing can introduce air bubbles which degrade shimming.

  • Clarification: If the solution appears cloudy, sonicate for 30 seconds. If cloudiness persists, filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters
  • Pulse Sequence: Standard proton (

    
     or equivalent).
    
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The relaxation times (

      
      ) for HCl salts can be longer than free bases. A short D1 will suppress integrals, particularly for the aromatic thiazole proton.
      
  • Scans (NS): 16 to 64 scans are typically sufficient for 10 mg.

  • Temperature: 298 K (25°C).

    • Optimization: If NH peaks are extremely broad, lowering the temperature (e.g., to 280 K) can slow the exchange rate and sharpen the peaks.

The "D2O Shake" Validation

To explicitly confirm the identity of the amine protons:

  • Acquire the standard spectrum in DMSO-

    
    .[1]
    
  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake and re-acquire the spectrum.

  • Result: The peaks corresponding to

    
     will disappear or diminish significantly due to Deuterium exchange (
    
    
    
    ).

Expected Spectral Features & Data Interpretation

Proton GroupMultiplicityApprox.[1][2][3] Shift (

, ppm)
Notes
Thiazole H-5 Singlet6.50 – 7.00Characteristic aromatic singlet.[4]
Amine (

)
Broad Singlet8.00 – 10.00Highly variable. Downfield due to positive charge.
Propyl

(C-4)
Triplet~2.50 – 2.60Attached to aromatic ring.
Propyl

(Mid)
Multiplet/Sextet~1.60
Propyl

Triplet~0.90
Residual DMSO Quintet2.50Reference peak.
Water Broad Singlet3.33Variable position based on concentration.

Note: Chemical shifts are estimated based on general aminothiazole scaffolds [1, 2].

Troubleshooting & Optimization

Issue: The NH peak is missing or extremely broad.
  • Cause: Fast chemical exchange with residual water in the DMSO.

  • Solution:

    • Use a fresh ampoule of DMSO-

      
      .
      
    • Add activated 3Å molecular sieves to the NMR tube (let stand for 30 mins) to scavenge water.

    • Run the experiment at lower temperature (e.g., 280 K).

Issue: Doublets appearing for Propyl groups.
  • Cause: Restricted rotation or magnetic non-equivalence caused by the bulky salt formation or ion pairing.

  • Solution: This is rare for a propyl chain but possible. Heating the sample (e.g., to 320 K) usually coalesces these signals, confirming they are dynamic effects rather than impurities.

Issue: Need to see the "Free Base" spectrum.
  • Protocol: If the HCl salt spectrum is too complex, you can perform an in-situ neutralization.

    • Dissolve salt in DMSO-

      
      .
      
    • Add 1-2 equivalents of solid anhydrous

      
       or a drop of 
      
      
      
      (if in
      
      
      ).
    • The spectrum will shift to that of the neutral amine (NH signal moves upfield to ~7.0 ppm).

References

  • Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[6] Link[6]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link[6]

  • National Center for Biotechnology Information. (2023). "2-Aminothiazole (Compound Summary)." PubChem. Link[6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[6] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for amine salt shifts).

Sources

Application

Application Note: Synthesis of Schiff Bases from 4-Propyl-1,3-thiazol-2-amine

Abstract & Strategic Value This guide details the synthesis of Schiff bases (azomethines) derived from 4-propyl-1,3-thiazol-2-amine . Thiazole-derived imines are critical pharmacophores in modern drug discovery, exhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthesis of Schiff bases (azomethines) derived from 4-propyl-1,3-thiazol-2-amine . Thiazole-derived imines are critical pharmacophores in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to their ability to form stable coordination complexes with metal ions and interact with biological targets like DNA and enzymes (e.g., kinases).

The 4-propyl substituent on the thiazole ring introduces specific lipophilicity (logP modulation) compared to the more common 4-methyl or 4-phenyl analogs, potentially enhancing membrane permeability and bioavailability in drug candidates. This protocol provides two validated pathways: a Standard Reflux Method for scalability and a Microwave-Assisted Method for high-throughput screening.

Chemical Basis & Mechanism

The formation of the Schiff base involves the nucleophilic attack of the primary amine of the thiazole onto the carbonyl carbon of an aldehyde.

Reaction Scheme

Reagents:

  • Amine: 4-propyl-1,3-thiazol-2-amine (Nucleophile)

  • Carbonyl: Aromatic Aldehyde (Electrophile, e.g., Benzaldehyde derivatives)

  • Catalyst: Glacial Acetic Acid (Proton source to activate carbonyl)

Mechanism (Graphviz Representation)

The following diagram illustrates the acid-catalyzed dehydration mechanism.

ReactionMechanism Amine 4-Propyl-1,3-thiazol-2-amine (Nucleophile) Inter1 Hemiaminal Intermediate (Unstable) Amine->Inter1 Nucleophilic Attack (+ H+) Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Inter1 Product Schiff Base (Imine) Inter1->Product Dehydration (- H2O) Water H2O (Byproduct) Inter1->Water Acid Glacial Acetic Acid (Catalyst) Acid->Aldehyde Activates C=O

Caption: Acid-catalyzed condensation mechanism converting the thiazole amine and aldehyde into the target Schiff base.

Experimental Protocols

Material Handling & Safety
  • 4-Propyl-1,3-thiazol-2-amine: Typically a low-melting solid or viscous oil. Hygroscopic. Store under inert gas if possible.

  • Solvents: Absolute Ethanol (EtOH) is preferred for its green profile and good solubility range.

  • Catalyst: Glacial Acetic Acid (GAA). Handle in a fume hood.

Protocol A: Standard Reflux (Scalable)

Best for gram-scale synthesis and obtaining high-purity crystals.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of 4-propyl-1,3-thiazol-2-amine in 20 mL of absolute ethanol.

  • Activation: Add 10 mmol (1.0 eq) of the substituted benzaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a water condenser and reflux the mixture at 78°C for 3–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting amine spot.

  • Workup:

    • Pour the hot reaction mixture into a beaker containing 50 g of crushed ice .

    • Stir vigorously for 15 minutes. A solid precipitate should form.

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove unreacted acid/amine.

  • Purification: Recrystallize from hot ethanol (or an ethanol/water mix) to yield pure crystals.

Protocol B: Microwave-Assisted Synthesis (Green/Fast)

Best for library generation and high-throughput screening.

Step-by-Step Procedure:

  • Mixing: In a microwave-safe process vial, mix 2 mmol of amine and 2 mmol of aldehyde.

  • Solvent: Add a minimal amount of ethanol (2-3 mL) to create a slurry. Add 1 drop of glacial acetic acid.

  • Irradiation: Irradiate at 140–200 Watts for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Workup: Allow the vial to cool to room temperature. The product often crystallizes directly upon cooling.

  • Isolation: Wash with cold ether/ethanol mix and filter.

Data Analysis & Characterization

To validate the synthesis, compare the spectral data against the following Critical Quality Attributes (CQAs).

Expected Spectral Data Ranges
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR C=N (Imine)1610 – 1640 cm⁻¹Strong, sharp band indicating Schiff base formation.
FT-IR NH₂ (Amine)3100 – 3400 cm⁻¹Disappearance confirms consumption of starting amine.
¹H-NMR -CH=N- (Azomethine)8.3 – 9.2 ppmSinglet (1H). Diagnostic peak for Schiff bases.
¹H-NMR Thiazole C5-H6.5 – 7.5 ppmSinglet or doublet depending on substitution.
¹H-NMR Propyl Group0.9 (t), 1.6 (m), 2.6 (t) ppmCharacteristic aliphatic chain signals.
Workflow Visualization

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Dissolve in EtOH + Cat. AcOH Start->Mix Decision Select Method Mix->Decision Reflux Method A: Reflux 3-6 Hours Decision->Reflux MW Method B: Microwave 2-5 Minutes Decision->MW TLC TLC Check (Disappearance of Amine) Reflux->TLC MW->TLC TLC->Reflux Incomplete Workup Pour onto Crushed Ice Precipitate Formation TLC->Workup Complete Filter Vacuum Filtration & Washing Workup->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Final Product (Characterization) Recryst->Final

Caption: Decision tree for selecting between thermal reflux and microwave synthesis pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate on Ice Product is oily or soluble in water/ethanol mix.Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry organic layer over MgSO₄ and evaporate.
Low Yield Incomplete dehydration (equilibrium issue).Use a Dean-Stark trap (if using benzene/toluene) or add molecular sieves to the reaction mixture to remove water.
Starting Material Remains Steric hindrance from aldehyde substituents.Increase reflux time or switch to Microwave method (Method B) for higher energy input.
Hydrolysis Schiff bases are sensitive to acid/water.Ensure all glassware is dry. Store product in a desiccator. Avoid excess acid catalyst.

Applications in Drug Development[1]

  • Metal Complexation: The nitrogen on the thiazole ring and the azomethine nitrogen act as a bidentate ligand system. Reacting these Schiff bases with Cu(II), Co(II), or Ni(II) often enhances biological activity (chelation theory).

  • Bioactivity:

    • Antimicrobial:[1] The -CH=N- linkage disrupts bacterial cell walls.

    • Anticancer:[2] 4-propyl derivatives show promise in kinase inhibition studies due to the hydrophobic pocket fit provided by the propyl chain.

References

  • General Synthesis of Thiazole Schiff Bases

    • Synthesis, characterization and evaluation of antimicrobial activity of aminothiazole Schiff bases. (2015).[3] SJPAS.

  • Microwave-Assisted Protocols

    • Green synthesis, characterization and biological studies of thiazole derived Schiff base complexes. (2016).[1][4] Conference World.

  • Biological Relevance

    • Synthesis and biological activity of Schiff bases of aminothiazoles. (2025).[3][5][6] ResearchGate.[7]

  • Thiazole Chemistry Overview

    • Synthesis, Reactions and Medicinal Uses of Thiazole.Pharmaguideline.

  • Characterization Data Support

    • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives. (2022). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-propyl-1,3-thiazol-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propyl-1,3-thiazol-2-amine. As a key intermediate in various pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propyl-1,3-thiazol-2-amine. As a key intermediate in various pharmacologically active compounds, optimizing its synthesis for high yield and purity is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Overview of the Primary Synthetic Route: Hantzsch Thiazole Synthesis

The most common and robust method for synthesizing 4-propyl-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. This reaction involves th[1][2]e condensation of an α-haloketone with a thioamide. For the synthesis of 4-pr[3][4]opyl-1,3-thiazol-2-amine, the specific reactants are 1-halo-2-pentanone (e.g., 1-bromo-2-pentanone or 1-chloro-2-pentanone) and thiourea.

The general mechanism proceeds via an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring. The aromaticity of the fi[2][5]nal product is a significant driving force for this reaction.

Troubleshooting[5] Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing their probable causes and actionable solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of α-haloketone: α-haloketones can be unstable and decompose over time. 2. Inactive thiourea: Impurities in thiourea can inhibit the reaction. 3. Incorrect reaction temperature: The optimal temperature can vary. 4. Suboptimal solv[6]ent: The choice of solvent is critical for reaction efficiency. 5. Incorrect pH: [6] The Hantzsch synthesis is pH-sensitive.1. Use freshly prepar[6]ed or purified α-haloketone. Store it under cold and dark conditions. 2. Use high-purity thiourea or recrystallize it before use. 3. Systematically vary the reaction temperature. Start at room temperature and gradually increase, monitoring by TLC. For many Hantzsch syntheses, refluxing in ethanol is effective. 4. Ethanol is a co[7]mmon and effective solvent. Aprotic solvents like DMF[7] can also be considered. 5. Maintain neutra[6]l or slightly basic conditions. This favors the formation of the desired amino isomer.
Formation of Signif[6]icant Byproducts 1. Isomer formation: Formation of the 2-imino-2,3-dihydrothiazole isomer is a known side reaction, especially under acidic conditions. 2. Side reactions [6]from impurities: Impurities in starting materials can lead to a variety of byproducts. 3. Over-reaction or degradation: Prolonged reaction times or excessive heat can cause product degradation.1. Ensure the reactio[6]n medium is neutral or slightly basic. The addition of a mild, non-nucleophilic base can suppress imino isomer formation. 2. Ensure the puri[6]ty of all starting materials. 3. Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction once the formation of the desired product is maximized.
Difficulty in Product Isolation and Purification 1. Product is an oil: The free base of 4-propyl-1,3-thiazol-2-amine can be an oil, making filtration difficult. 2. Poor precipitation: The product may be too soluble in the reaction mixture for effective precipitation. 3. Emulsion formation during workup: This can complicate extraction. 4. Ineffective rec[8]rystallization: Choosing the right solvent system is crucial.1. Convert to the hyd[9]rochloride salt. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify. 2. Concentrate the reaction mixture and/or add an anti-solvent. Pouring the reaction mixture over crushed ice can also induce precipitation. 3. Add ice and wat[7]er to break the emulsion. 4. For recrystalli[8]zation, common solvents include ethanol or ethanol/water mixtures. The goal is to find a solvent in which the compound is soluble when hot and insoluble when cold.

Frequently As[10]ked Questions (FAQs)

Q1: What is the optimal molar ratio of 1-halo-2-pentanone to thiourea?

While the stoichiometry of the reaction is 1:1, it is common practice to use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents). This can help to drive th[5]e reaction to completion and consume all of the limiting α-haloketone. The excess thiourea is typically water-soluble and can be easily removed during the workup.

Q2: How can I monitor [5]the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product. The disappearance of the limiting reactant (the α-haloketone) and the appearance of the product spot can be visualized under UV light.

Q3: I've isolated my product, but the yield is consistently low. What are the key parameters to re-evaluate?

If you are facing consistently low yields, systematically re-evaluate the following:

  • Purity of Starting Materials: Ensure both the 1-halo-2-pentanone and thiourea are of high purity.

  • Reaction Time and Temperature: Optimize these parameters by running small-scale experiments and monitoring them closely.

  • Workup Procedure: Ensure that you are not losing a significant amount of product during extraction and purification. Consider converting to the hydrochloride salt to improve isolation.

  • pH Control: Verify that the reaction pH is not drifting into the acidic range, which can promote side reactions.

Q4: Are there alternat[6]ive, greener synthetic routes available?

Yes, modern synthetic methods aim for greater efficiency and sustainability. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Hantzsch synthesis. The use of catalysts, suc[2]h as copper silicate, has also been reported to facilitate the reaction under milder conditions.

Detailed Experi[7]mental Protocols

Protocol 1: Synthesis of 4-propyl-1,3-thiazol-2-amine

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 1-Bromo-2-pentanone

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • Add 1-bromo-2-pentanone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude 4-propyl-1,3-thiazol-2-amine in a minimal amount of hot ethanol.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Visualizing the Workflow and Key Relationships

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow reagents 1. Reagents (1-Halo-2-pentanone, Thiourea) reaction 2. Reaction (Ethanol, Reflux) reagents->reaction Condensation workup 3. Workup (Neutralization, Extraction) reaction->workup Isolation purification 4. Purification (Recrystallization or Column Chromatography) workup->purification Crude Product product 5. Final Product (4-propyl-1,3-thiazol-2-amine) purification->product Pure Product

Caption: A streamlined workflow for the synthesis of 4-propyl-1,3-thiazol-2-amine.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Time, Temperature, pH) conditions_ok Conditions Optimized optimize_conditions->conditions_ok improve_workup Improve Workup/Purification workup_ok Yield Improved? improve_workup->workup_ok reagents_ok->check_reagents No, Purify/Replace reagents_ok->optimize_conditions Yes conditions_ok->optimize_conditions No, Re-optimize conditions_ok->improve_workup Yes success Successful Synthesis workup_ok->success Yes consult Consult Further Literature/ Senior Scientist workup_ok->consult No

Sources

Optimization

Technical Support Center: Optimizing the Cyclization of Alpha-Haloketones with Thiourea (Hantzsch Thiazole Synthesis)

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the cyclization of α-haloketones with thiourea to form 2-aminothiazoles. This venerable reaction, while robust, can present challenges. This resource aims to provide not just protocols, but the underlying chemical principles to empower you to optimize your specific application.

Reaction Overview: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely utilized method for the preparation of thiazole rings.[1][2][3] The core transformation involves the condensation of an α-haloketone with a thioamide, in this case, thiourea, to yield a 2-aminothiazole.[4][5][6] The reaction proceeds through a multi-step mechanism, initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone.[4][5][7] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[2][7] The aromaticity of the final product is a significant driving force for this reaction.[7]

Reaction Mechanism

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism start α-Haloketone + Thiourea sn2 S-Alkylation (SN2 Attack) start->sn2 Nucleophilic Attack intermediate1 Isothiouronium Salt Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization N attacks C=O intermediate2 4-Hydroxy-4,5-dihydrothiazole Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product 2-Aminothiazole dehydration->product

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Guide

This section addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction yield is very low. What are the most likely causes and how can I improve it?

A low yield in a Hantzsch synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Temperature: This reaction often requires heating to overcome the activation energy for cyclization and dehydration.[8] For instance, the reaction between 2-bromoacetophenone and thiourea in methanol is typically heated.[4][9] If you are running the reaction at room temperature, gradually increasing the heat is the first step. Some modern protocols even utilize microwave irradiation to significantly reduce reaction times and improve yields.[10]

  • Improper Solvent: The choice of solvent is critical. Alcohols like methanol and ethanol are most common as they effectively dissolve both reactants.[4][11] However, other solvents such as 1-butanol, 2-propanol, and even water (or mixtures like ethanol/water) have been used successfully.[11] In some cases, solvent-free conditions have been shown to increase reaction rates and yields.[12][13] Consider screening a few different solvent systems.

  • Reagent Purity and Stoichiometry: Impurities in either the α-haloketone or thiourea can lead to unwanted side reactions. Ensure your starting materials are of high purity. It is also common practice to use a slight excess of thiourea (e.g., 1.5 equivalents) to ensure the complete consumption of the often more expensive α-haloketone.[4][7]

  • Incomplete Reaction: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][4] If the starting material spots are still prominent after the initial reaction time, consider extending it.

  • Work-up Issues: The 2-aminothiazole product is often formed as a hydrohalide salt, which can be quite soluble in the reaction solvent.[7] Neutralization with a weak base, such as sodium carbonate or sodium bicarbonate solution, is crucial to precipitate the free base product.[4][14] Pouring the reaction mixture into cold water after neutralization can further enhance precipitation.[7]

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

Side product formation is a common cause of reduced yield and purification difficulties.

  • Formation of Bis(4-phenyl-2-thiazolyl)amine: This is a common byproduct, especially if the reaction is overheated or run for an extended period. It arises from the reaction of the initially formed 2-aminothiazole with another molecule of the α-haloketone. Careful control of reaction temperature and time can minimize this.

  • Hydrolysis of the α-Haloketone: In the presence of water, α-haloketones can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the desired reaction. Ensure you are using anhydrous solvents if this is a suspected issue.

  • Thiourea Decomposition: At high temperatures, thiourea can decompose. Stick to the recommended temperature range for your specific substrates.

Q3: I am struggling to purify my 2-aminothiazole product. What are the best practices?

Purification can be challenging due to the basic nature of the product and the potential for closely related impurities.

  • Precipitation and Filtration: For many simple 2-aminothiazoles, the product is poorly soluble in water and can be isolated in high purity by simple filtration after neutralization and precipitation from the reaction mixture.[4] Washing the filter cake with cold water can help remove any remaining salts or water-soluble impurities.[4]

  • Recrystallization: If filtration does not yield a product of sufficient purity, recrystallization is a good next step. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazole derivatives.[2]

  • Column Chromatography: For more complex mixtures or when high purity is essential, flash column chromatography on silica gel is effective. A solvent system of ethyl acetate and hexanes is a good starting point for elution.[4]

  • Acid-Base Extraction: The basicity of the 2-aminothiazole can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified to precipitate the pure 2-aminothiazole, which can then be filtered or extracted into a fresh portion of organic solvent.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Increase Reaction Time or Temperature incomplete->extend_time Yes side_products Side Products Observed? incomplete->side_products No extend_time->check_reaction optimize_conditions Optimize Temperature and Stoichiometry side_products->optimize_conditions Yes workup_issue Work-up/Purification Issue? side_products->workup_issue No optimize_conditions->check_reaction optimize_workup Optimize Neutralization and Purification Method workup_issue->optimize_workup Yes success High Yield and Purity workup_issue->success No optimize_workup->success

Caption: Figure 2: A systematic workflow for troubleshooting the Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for the reaction?

While the reaction proceeds in a 1:1 molar ratio, it is common to use a slight excess of thiourea, typically 1.1 to 1.5 equivalents, relative to the α-haloketone.[4][7] This helps to drive the reaction to completion and consumes the more valuable starting material.

Q2: Which α-haloketone is better to use: chloro, bromo, or iodo?

The reactivity of the α-haloketone follows the order I > Br > Cl. α-bromoketones are most commonly used as they offer a good balance of reactivity and stability.[4][11][12] α-chloroketones may require more forcing conditions, while α-iodoketones are highly reactive but can be less stable and more expensive.

Q3: Can I use substituted thioureas in this reaction?

Yes, N-substituted and N,N-disubstituted thioureas can be used to generate corresponding N-substituted 2-aminothiazoles. However, with N-monosubstituted thioureas, there is a possibility of forming regioisomers.[15] The reaction conditions, particularly the pH, can influence the regioselectivity.[15]

Q4: Are there any safety precautions I should be aware of?

Yes. Many α-haloketones are lachrymatory (tear-inducing) and skin irritants. It is essential to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard literature procedure.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Stir bar

  • Round-bottom flask or scintillation vial

  • Heating mantle or hot plate with a sand bath

  • Buchner funnel and filter flask

Procedure:

  • To a 20 mL scintillation vial or a suitable round-bottom flask, add 2-bromoacetophenone (5.0 mmol, 1.0 equiv) and thiourea (7.5 mmol, 1.5 equiv).[4]

  • Add methanol (5 mL) and a magnetic stir bar.[4]

  • Heat the mixture with stirring to a gentle reflux (a hot plate setting of around 100°C is a good starting point) for 30 minutes.[4] The solids should dissolve upon heating.

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[4]

  • Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4] A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.[4]

  • Allow the collected solid to air dry on a watch glass.

  • Determine the mass and percent yield of the product. The product can be further purified by recrystallization from ethanol if necessary.

Product Characterization
  • Melting Point: Determine the melting point of the dried product and compare it to the literature value.[4]

  • Thin Layer Chromatography (TLC): Analyze the purity of the product by TLC using a suitable mobile phase, such as 50% ethyl acetate in hexanes.[4] A single spot indicates a high degree of purity.

  • NMR Spectroscopy: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.[4]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale and Remarks
Thiourea Stoichiometry 1.1 - 1.5 equivalentsUsing a slight excess of thiourea ensures complete consumption of the α-haloketone.[4][7]
Solvent Methanol, EthanolThese are the most common and effective solvents for this reaction.[4][11]
Reaction Temperature 60 - 100 °C (Reflux)Heating is generally required to drive the reaction to completion.[4][8]
Reaction Time 30 minutes - 3 hoursReaction time is substrate-dependent and should be monitored by TLC.[4][11]
Neutralizing Agent 5% Na₂CO₃ or NaHCO₃A weak base is used to neutralize the hydrohalide salt of the product and induce precipitation.[4]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bouchet, N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. Retrieved from [Link]

  • synthesis of thiazoles. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Advances, 11(5), 2919-2924. Retrieved from [Link]

  • Purification of 2-aminothiazole. (1949). Google Patents.
  • Method for the purification of 2-aminothiazole. (1976). Google Patents.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9438-9450. Retrieved from [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Intermediates in the Hantzsch thiazole synthesis. (1968). The Journal of Organic Chemistry, 33(12), 4422-4426. Retrieved from [Link]

  • Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... (2012). Molecules, 17(10), 11631-11643. Retrieved from [Link]

  • Process of producing 2-aminothiazole. (1992). Google Patents.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1029-1055. Retrieved from [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2013). Organic Chemistry International, 2013, 348575. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of Aminothiazole Salts

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with aminothiazole salts. This center is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with aminothiazole salts. This center is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the laboratory. Our goal is to equip you with the scientific rationale and practical steps needed to overcome solubility hurdles and ensure the reliability and reproducibility of your experimental results.

I. Troubleshooting Guide: Diagnosing and Resolving Common Solubility Issues

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Precipitation Upon Dilution of DMSO Stock Solution into Aqueous Buffer

Question: My aminothiazole salt dissolved perfectly in 100% DMSO, but a precipitate formed immediately upon dilution into my aqueous assay buffer (e.g., PBS, cell culture medium). Why is this happening, and how can I resolve it?

Answer: This phenomenon, known as "precipitation upon dilution," is a frequent challenge.[1] It occurs because while your compound is soluble in a potent organic solvent like DMSO, its solubility is significantly lower in the aqueous environment of your assay buffer.[1] DMSO is miscible with water, but this miscibility does not guarantee the solubility of the compound in the resulting mixture. The introduction of water can cause the less soluble compound to "crash out" of the solution.[1]

Root Cause Analysis & Solutions:

  • Insufficient Aqueous Solubility: The fundamental issue is the low intrinsic aqueous solubility of the aminothiazole salt at the final concentration and pH.

  • pH Shift: The pH of your DMSO stock is neutral, while your aqueous buffer has a specific pH. Aminothiazole solubility is often pH-dependent due to the presence of a basic amine group.[2] A shift to a less favorable pH upon dilution can trigger precipitation.

Troubleshooting Workflow:

start Precipitation Observed check_ph Is the aminothiazole salt basic? start->check_ph adjust_ph Decrease pH of Aqueous Buffer check_ph->adjust_ph Yes use_cosolvent Introduce a Co-solvent check_ph->use_cosolvent No / pH adjustment not feasible success Problem Resolved adjust_ph->success serial_dilution Perform Serial Dilutions use_cosolvent->serial_dilution use_cosolvent->success Precipitation resolved formulation Advanced Formulation Strategy serial_dilution->formulation Precipitation persists serial_dilution->success Precipitation resolved formulation->success

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts. However, be aware that reducing the DMSO concentration excessively can worsen precipitation.[1]

  • pH Adjustment: For weakly basic aminothiazole salts, decreasing the pH of the aqueous buffer can significantly increase solubility by protonating the amino group.[1][2]

  • Utilize Co-solvents: A mixture of solvents can improve solubility.[1][3] Prepare your stock solution in a combination of DMSO and another water-miscible solvent like ethanol or propylene glycol.[1][4]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[1]

  • Advanced Formulation Strategies: If simpler methods fail, consider more advanced formulation techniques as detailed in the FAQs below. These include the use of cyclodextrins or creating solid dispersions.[1]

Issue 2: Inconsistent Results in Biological Assays

Question: I'm observing high variability in the measured activity of my aminothiazole compound between experiments, even when using the same stock solution. What could be the cause?

Answer: Inconsistent biological activity can often be traced back to underlying solubility and stability issues.

Possible Causes and Solutions:

  • Compound Instability in DMSO: Some 2-aminothiazole derivatives have been shown to be unstable in DMSO, undergoing degradation over time which can alter their biological activity.[5] It is recommended to prepare fresh stock solutions or store them at -80°C and for short durations.

  • pH-Dependent Solubility: The solubility of many aminothiazole derivatives is highly pH-dependent.[1][2] Minor variations in the pH of your buffer preparation between experiments can lead to significant differences in the concentration of the dissolved, active compound.[1] Always prepare buffers meticulously and verify the pH.

  • Precipitation in Assay Plates: The compound may be precipitating out of solution in the assay plate over the course of the experiment. This reduces the effective concentration of the compound available to interact with its biological target.[1] Visually inspect your assay plates under a microscope for any signs of precipitation.

Issue 3: Inability to Dissolve the Aminothiazole Salt in Common Organic Solvents

Question: My new aminothiazole derivative will not dissolve in DMSO, even with heating and sonication. What are my options?

Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds may resist dissolution.

Possible Solutions:

  • Alternative Solvents: Test other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Always verify the compatibility of these solvents with your specific biological assay, as they can be more aggressive towards plastics and cellular systems.

  • Salt Form Screening: The current salt form of your aminothiazole may have high crystal lattice energy, making it difficult to dissolve. A systematic salt screening study can identify a more soluble salt form of your parent compound.[6][7] This is a crucial step in early drug development to optimize physicochemical properties.[6][8]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding strategies to enhance the solubility of aminothiazole salts.

1. How does salt formation improve the solubility of an aminothiazole derivative?

Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[9] For a weakly basic aminothiazole, reacting it with an acid to form a salt introduces ionic character. This salt will typically have a higher aqueous solubility than the neutral "free base" form.[7] The choice of the counter-ion is critical, as different counter-ions can lead to vastly different physicochemical properties such as solubility, stability, and hygroscopicity.[8][10]

2. What is the role of pH in the solubility of aminothiazole salts?

The solubility of aminothiazole salts is often highly dependent on pH.[2][11] The 2-amino group is basic and can be protonated in acidic conditions. This protonated form is generally more soluble in water.[2] Therefore, for a weakly basic aminothiazole, solubility will increase as the pH of the solution decreases.[12][13] Understanding the pKa of your compound is essential for predicting its solubility at different pH values.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Protonated Aminothiazole (R-NH3+) High Water Solubility high_ph Neutral Aminothiazole (R-NH2) Low Water Solubility low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: Relationship between pH and aminothiazole solubility.

3. What are co-solvents and how do they work?

Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[3][4] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of lipophilic compounds.

Co-solventTypical Concentration Range in FormulationsKey Properties
Ethanol1-20%Volatile, can have biological effects at high concentrations.
Propylene Glycol10-60%Viscous, good safety profile.[3]
Polyethylene Glycol 400 (PEG 400)10-50%Low toxicity, widely used in oral and parenteral formulations.[3]
Dimethyl Sulfoxide (DMSO)<1% in final assayHigh solubilizing power, potential for cellular toxicity.[14]

4. How can cyclodextrins enhance the solubility of aminothiazole salts?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble drug molecules, like many aminothiazole derivatives, within their hydrophobic core. This forms an "inclusion complex" that has a much higher aqueous solubility.[1]

5. What is an amorphous solid dispersion and how does it improve solubility?

An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[16] The crystalline form of a drug is highly stable and requires significant energy to dissolve. By converting the drug to a higher-energy amorphous form, its solubility and dissolution rate can be substantially increased.[16]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to improve and quantify the solubility of your aminothiazole salts.

Protocol 1: pH-Solubility Profiling

This protocol determines the solubility of your aminothiazole salt across a range of pH values.

Materials:

  • Aminothiazole salt

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • HPLC or LC-MS/MS system for quantification[14]

  • Shake-flask apparatus or orbital shaker

  • Centrifuge and filters (0.22 µm)

Procedure:

  • Add an excess amount of the aminothiazole salt to separate vials, each containing a buffer of a specific pH.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached. This is a standard procedure in the shake-flask method.[17]

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved aminothiazole salt in each filtered supernatant using a validated HPLC or LC-MS/MS method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Screening

This protocol evaluates the effectiveness of various co-solvents in enhancing solubility.

Materials:

  • Aminothiazole salt

  • Aqueous buffer (at a relevant pH)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Analytical method for quantification (e.g., HPLC)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • For each co-solvent mixture, add an excess of the aminothiazole salt.

  • Equilibrate the samples by shaking for 24-48 hours at a constant temperature.

  • Centrifuge and filter the samples as described in Protocol 1.

  • Quantify the concentration of the dissolved compound in each mixture.

  • Compare the solubility values obtained in the different co-solvent systems to identify the most effective one.

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol details the preparation and analysis of a cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • Aminothiazole salt

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and hot plate

  • Analytical method for quantification

Procedure:

  • Prepare a solution of the cyclodextrin in the aqueous buffer (e.g., 10% w/v HP-β-CD).

  • Slowly add the aminothiazole salt to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is a critical parameter and may require optimization (typically ranging from 1:1 to 1:3).[1]

  • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation to be reached.[1]

  • Filter the solution to remove any undissolved compound.

  • Quantify the concentration of the dissolved aminothiazole salt in the final solution.

IV. References

  • 2-Aminothiazole | Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]

  • An integrated approach to the selection of optimal salt form for a new drug candidate. (n.d.). International Journal of Pharmaceutics. Retrieved February 14, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • 2-Aminothiazole - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). CHIMIA International Journal for Chemistry. Retrieved February 14, 2026, from [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). BMC Chemistry. Retrieved February 14, 2026, from [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. Retrieved February 14, 2026, from [Link]

  • Salt Selection in Drug Development. (2026, February 3). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. Retrieved February 14, 2026, from [Link]

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). Journal of Critical Reviews. Retrieved February 14, 2026, from [Link]

  • 2-Aminothiazole | CAS#:96-50-4. (2025, August 20). Chemsrc. Retrieved February 14, 2026, from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). ONdrugDelivery. Retrieved February 14, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 14, 2026, from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025, August 6). Acta Chimica Slovenica. Retrieved February 14, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 14, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved February 14, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved February 14, 2026, from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting

Hantzsch Thiazole Synthesis: Technical Troubleshooting &amp; Optimization Center

Topic: Troubleshooting Hantzsch Thiazole Synthesis Side Products Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Status: Active Last Updated: October 26, 2023 Doc ID:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hantzsch Thiazole Synthesis Side Products Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Status: Active Last Updated: October 26, 2023 Doc ID: HTS-T404

Executive Summary

The Hantzsch thiazole synthesis—the condensation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloketones with thioamides or thioureas—is the workhorse of thiazole construction in medicinal chemistry.[1][2][3][4] While theoretically a straightforward 

attack followed by cyclodehydration, the practical reality often involves "tarry" byproducts, regioisomeric mixtures, and stalled intermediates.

This guide moves beyond the textbook mechanism to address the chemical causality of failure. It provides a self-validating troubleshooting system designed to restore reaction integrity and yield.

Part 1: The Reaction Landscape (Mechanism & Failure Points)

To troubleshoot effectively, one must visualize where the reaction deviates from the productive pathway. The diagram below maps the "Fork in the Road" where thermodynamic or kinetic traps generate specific side products.

HantzschFailureMap Start Reagents: Alpha-Haloketone + Thiourea/Thioamide Step1 Step 1: S-Alkylation (Kinetic Control) Start->Step1 Ideal Path Fail_Polymer FAILURE A: Polymerization/Tars (Haloketone Degradation) Start->Fail_Polymer Heat/Base Excess Fail_Ox FAILURE D: Oxidative Dimerization (Formamidine Disulfide) Start->Fail_Ox Air/Oxidant Path_Main Step 2: Cyclization to Hydroxythiazoline Step1->Path_Main Neutral/Basic pH Fail_Regio FAILURE B: N-Alkylation Isomer (2-Imino-thiazoline) Step1->Fail_Regio Acidic Conditions Product Target: 2-Aminothiazole (Aromatic System) Path_Main->Product Dehydration (-H2O) Fail_Stall FAILURE C: Stalled Intermediate (Stable Hydroxythiazoline) Path_Main->Fail_Stall Steric Bulk/Stability

Figure 1: Mechanistic divergence in Hantzsch synthesis. Note that the initial nucleophilic attack dictates the trajectory toward product or regio-isomeric byproducts.

Part 2: Diagnostic Troubleshooting Matrix

Use this table to correlate physical observations with chemical root causes.

Symptom Probable Cause Chemical Mechanism Corrective Action
Black/Brown Tar (Amorphous solid)

-Haloketone instability
Rapid polymerization or self-condensation of the haloketone before thiourea attack.Slow Addition: Add haloketone dropwise to the thiourea solution at low temp (

). Do not dump reagents together at reflux.
Product is Hygroscopic/Sticky Hydroxythiazoline intermediateFailure to dehydrate. The intermediate is often stable if the aromatic driving force is low.Force Dehydration: Treat crude with TFA/Pyridine or reflux in EtOH with catalytic conc.

.
Wrong NMR Signals (Shifted aromatic protons)Regioisomer (N-alkylation)Under acidic conditions, the nitrogen may attack the ketone instead of sulfur, or the imino-tautomer stabilizes.Buffer Control: Ensure reaction is neutral or slightly basic (use NaOAc). Avoid strong acid catalysts if regioselectivity is lost.
White Precipitate (Insoluble in organic) Formamidine DisulfideOxidative dimerization of thiourea (2

Disulfide).
Degas Solvents: Run under

. Use fresh thiourea. Add a reducing agent (e.g., small amount of sodium metabisulfite) if persistent.
Low Yield with Electron-Poor Ketones Retro-Aldol CleavageElectron-withdrawing groups make the C-C bond labile during the intermediate stage.Mild Conditions: Switch to room temperature stirring in EtOH/Water (1:1) or use microwave irradiation to shorten reaction time.
Part 3: Technical Deep Dive (Q&A)
Section 1: The "Black Tar" Phenomenon (Reagent Stability)

Q: Why does my reaction turn into a black tar immediately upon heating, even before the reaction time is up? A: This is a classic symptom of


-haloketone polymerization .


-Haloketones (especially

-bromoacetophenones and chloroacetaldehydes) are potent electrophiles but are also thermally unstable. If you mix them with thiourea and immediately heat to reflux, the haloketone often polymerizes or self-condenses (aldol-type) faster than the heterogeneous thiourea can dissolve and react.
  • The Fix: "Reverse Addition." Dissolve the thiourea/thioamide completely in the solvent (ethanol or DMF) first. Then, add the

    
    -haloketone solution dropwise  at room temperature or 
    
    
    
    . Allow the
    
    
    displacement (which is exothermic) to occur before applying external heat for the cyclization step.
Section 2: The Isomer Trap (Regioselectivity)

Q: I am seeing a secondary set of peaks in my NMR. Is it possible I formed the N-alkylated isomer? A: Yes, specifically the 2-imino-2,3-dihydrothiazole . While the sulfur atom is the better nucleophile (softer), the nitrogen can compete, especially under acidic conditions .

  • Mechanism: In strong acid, the thiourea sulfur is protonated, reducing its nucleophilicity. The nitrogen then attacks the

    
    -carbon of the ketone. Alternatively, the initial S-alkylated intermediate can rearrange or cyclize via the "wrong" nitrogen if the pH favors the imino tautomer.
    
  • The Fix: Add Sodium Acetate (NaOAc) (1.0–1.5 eq) to the reaction. This buffers the HBr/HCl generated during the substitution, keeping the pH neutral and favoring the thermodynamic thiazole product over the kinetic imino-isomer.

Section 3: The Stalled Intermediate

Q: My mass spec shows a peak at [M+18]. Did I fail to cyclize? A: You likely formed the 4-hydroxythiazoline intermediate . The Hantzsch synthesis proceeds in two distinct phases:

  • Formation of the acyclic intermediate.

  • Cyclization to the hydroxy-species.

  • Dehydration to the aromatic thiazole. Sometimes, particularly with bulky substituents or electron-rich rings, step 3 is slow. The hydroxy-intermediate precipitates and is isolated.

  • The Fix: Do not discard the product. Resuspend the "wet" intermediate in ethanol containing 10% HCl or treat with TFA/Pyridine (the Nicolaou modification) to force the elimination of water and aromatize the ring.

Section 4: Purification Challenges

Q: How do I separate the disulfide impurity from my product without column chromatography? A: Formamidine disulfide salts are often water-soluble, whereas most aryl-thiazoles are not.

  • Protocol:

    • Evaporate the organic solvent (EtOH).

    • Resuspend the residue in 10% aqueous

      
       .
      
    • The amine/thiazole will precipitate as the free base. The disulfide salts and unreacted thiourea often remain in the aqueous phase.

    • Filter and wash copiously with water.

    • Recrystallize from Ethanol/Water.

Part 4: The Robust Hantzsch Protocol

This protocol incorporates checkpoints to prevent the side products discussed above.

Reagents:

  • 
    -Haloketone (1.0 eq)
    
  • Thiourea/Thioamide (1.1 eq)

  • Solvent: Ethanol (Absolute) or EtOH/Water (1:1 for Green Chemistry)

  • Buffer: Sodium Acetate (1.0 eq) - Optional, prevents N-alkylation

Step-by-Step Methodology:

  • Preparation: Dissolve Thiourea (1.1 eq) in Ethanol (5 mL/mmol). If using NaOAc, add it now.

  • Controlled Addition: Cool the solution to

    
     (ice bath). Dissolve the 
    
    
    
    -haloketone in a minimal amount of EtOH and add it dropwise over 10 minutes.
    • Checkpoint: The solution should remain clear or turn pale yellow. If it turns black immediately, your haloketone is degraded—stop and repurify the starting material.

  • The "Soak": Stir at room temperature for 30–60 minutes.

    • Why? This allows the S-alkylation (

      
      ) to complete without thermal stress, preventing polymerization.
      
  • Cyclization: Heat to reflux for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the intermediate spot and the appearance of a fluorescent thiazole spot.

  • Workup (Precipitation Method):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold 5%

      
       solution  (10x volume).
      
    • Stir vigorously for 15 minutes. The thiazole will precipitate as a solid.

    • Filter and wash with water (to remove salts/disulfides) and cold hexanes (to remove unreacted haloketone dimers).

Part 5: Purification Decision Tree

PurificationFlow Crude Crude Reaction Mixture (Post-Reflux) Check_Solubility Is Product Water Soluble? Crude->Check_Solubility Precipitation Pour into 5% NaHCO3 (aq) Check_Solubility->Precipitation No (Typical) Extraction Evaporate EtOH -> Extract with EtOAc/Water Check_Solubility->Extraction Yes (Polar groups) Solid Solid Precipitate Formed? Precipitation->Solid Filter Filter & Wash: 1. Water (removes salts/disulfides) 2. Cold Ether (removes dimers) Solid->Filter Yes Oil Oily Residue? Solid->Oil No Triturate Triturate with Hexanes/Ether to induce crystallization Oil->Triturate Triturate->Filter Success Salt_Formation Make HCl Salt: Dissolve in ether, bubble HCl gas Triturate->Salt_Formation Fail

Figure 2: Workflow for isolating pure thiazoles while removing common side products.

References
  • Hantzsch, A. (1887).[5] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halo-ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral data for 2-amino-4-propylthiazole HCl

FTIR Spectral Data Analysis: 2-Amino-4-Propylthiazole HCl Executive Summary 2-Amino-4-propylthiazole HCl is a critical heterocyclic building block, primarily utilized as a strategic intermediate in the synthesis of dopam...

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Data Analysis: 2-Amino-4-Propylthiazole HCl

Executive Summary

2-Amino-4-propylthiazole HCl is a critical heterocyclic building block, primarily utilized as a strategic intermediate in the synthesis of dopamine agonists like Pramipexole (Mirapex) . In drug development, the purity and solid-state form of this intermediate directly influence the yield and enantiomeric excess of the final API.

This guide provides a definitive spectral comparison between the High-Purity HCl Salt (the target product) and its common alternatives: the Free Base form and Generic Impurity Profiles (e.g., des-propyl analogs). By leveraging Fourier Transform Infrared (FTIR) spectroscopy, researchers can rapidly validate structural integrity and detect critical process impurities without initial reliance on HPLC.

Part 1: Technical Specifications & Spectral Fingerprint

The hydrochloride salt form offers superior stability and solubility compared to the free base. However, this salt formation introduces distinct vibrational modes that must be interpreted correctly to avoid false-negative QC results.

Chemical Structure & Functional Logic
  • Core Scaffold: 1,3-Thiazole ring.

  • Substituents: Primary amine (-NH₂) at C2; Propyl chain at C4.

  • Salt Counterion: Hydrochloride (protonation typically occurs at the Ring Nitrogen N3, stabilizing the amidine resonance).

Reference Spectral Data (HCl Salt)

Methodology: KBr Pellet Transmission or Diamond ATR

Frequency Region (cm⁻¹)Functional Group AssignmentDiagnostic Feature (HCl Salt Specific)
3300 – 3100 N-H Stretching (Primary Amine)Sharp bands may be broadened/obscured by the ammonium envelope.
3000 – 2600 N⁺-H Stretching (Ammonium) Broad, multi-plet band. Distinctive "salt peak" absent in free base.
2960, 2930, 2870 C-H Stretching (Propyl Chain)Aliphatic C-H. Critical for distinguishing from non-alkylated analogs (e.g., 2-aminothiazole).
1630 – 1580 C=N Stretching (Thiazole Ring)Shifted to lower frequency vs. free base due to protonation/resonance.
1550 – 1480 N-H Bending (Scissoring)Strong intensity; often coupled with ring vibrations.
1380, 1460 C-H Bending (Propyl Methyl/Methylene)Diagnostic doublet for the propyl group.
700 – 600 C-S StretchingCharacteristic thiazole ring breathing mode.

Part 2: Comparative Analysis (The "Why" Behind the Choice)

This section objectively compares the 2-Amino-4-propylthiazole HCl against its primary process alternatives.

Comparison 1: HCl Salt vs. Free Base

The Free Base is often an intermediate state during extraction. Failure to fully convert to the HCl salt leads to stability issues.

  • Spectral Differentiator: The 2600–3000 cm⁻¹ region .

    • HCl Salt: Shows a broad, strong "ammonium envelope" due to the protonated ring nitrogen/amine interaction.

    • Free Base: Lacks this broad absorption; shows cleaner, sharper N-H stretches >3200 cm⁻¹ and C-H aliphatic stretches are more isolated.

  • Performance Implication: The HCl salt is less hygroscopic and less prone to oxidation (discoloration) than the free base, ensuring longer shelf-life for GMP inventories.

Comparison 2: Target vs. Impurity (2-Aminothiazole)

A common synthetic impurity is the non-alkylated starting material, 2-aminothiazole .

  • Spectral Differentiator: The Aliphatic Region (2800–3000 cm⁻¹) .

    • 2-Amino-4-propylthiazole HCl: Distinct aliphatic C-H stretching peaks (methyl/methylene) from the propyl chain.

    • 2-Aminothiazole: Absence of significant aliphatic C-H stretching (only aromatic/alkenyl C-H >3000 cm⁻¹).

  • Performance Implication: Presence of the propyl peaks confirms successful alkylation (or cyclization with the correct alpha-halo ketone).

Part 3: Experimental Protocol (Self-Validating Workflow)

Objective: To confirm identity and salt formation ratio.

  • Sample Preparation (Choose One):

    • KBr Pellet (Recommended for Resolution): Mix 2 mg sample with 200 mg dry KBr. Grind to fine powder. Press at 10 tons for 2 mins.

    • ATR (Recommended for Speed): Place ~5 mg solid directly on Diamond crystal. Apply high pressure clamp.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Final QC)

    • Range: 4000 – 450 cm⁻¹

  • System Suitability (Self-Check):

    • Baseline: Transmittance at 2200 cm⁻¹ should be >90% (KBr) or >98% (ATR).

    • CO₂ Check: No doublet at 2350 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction.

    • Normalize to the strongest peak (usually C=N or N-H bend) for overlay comparison.

Part 4: Visualizing the Logic

Diagram 1: Structural & Spectral Assignment Logic

This diagram illustrates the correlation between the chemical structure and the resulting FTIR signals, highlighting the protonation site.

SpectralLogic Compound 2-Amino-4-Propylthiazole HCl Sub_Propyl Propyl Chain (C3H7) Compound->Sub_Propyl Sub_Amine Primary Amine (-NH2) Compound->Sub_Amine Sub_Ring Thiazole Ring (N3 Protonation) Compound->Sub_Ring Signal_Ali Aliphatic C-H Stretch 2870-2960 cm⁻¹ Sub_Propyl->Signal_Ali Generates Signal_NH N-H Stretch 3100-3300 cm⁻¹ Sub_Amine->Signal_NH Generates Signal_Salt Ammonium Band 2600-3000 cm⁻¹ Sub_Ring->Signal_Salt HCl Interaction Signal_CN C=N Stretch ~1600 cm⁻¹ Sub_Ring->Signal_CN Generates

Caption: Correlation map linking structural moieties of 2-amino-4-propylthiazole HCl to specific diagnostic FTIR frequency regions.

Diagram 2: QC Release Decision Tree

A logical workflow for researchers to accept or reject a batch based on spectral data.

QCDecision Start Acquire FTIR Spectrum Check_Ali Check 2800-3000 cm⁻¹ (Propyl Peaks Present?) Start->Check_Ali Check_Salt Check 2500-3000 cm⁻¹ (Broad Salt Band?) Check_Ali->Check_Salt Yes (Peaks Visible) Fail_Impurity FAIL: Possible Impurity (2-Aminothiazole) Check_Ali->Fail_Impurity No (Flat Baseline) Pass PASS: Identity Confirmed (Proceed to HPLC) Check_Salt->Pass Yes (Broad Band) Fail_Base FAIL: Free Base Detected (Reprocess/Acidify) Check_Salt->Fail_Base No (Sharp Peaks Only)

Caption: Rapid QC decision tree for differentiating the target HCl salt from common impurities and free base forms.

References

  • Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: Resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole derivatives." Journal of Medicinal Chemistry, 30(3), 494-498. Link

  • Pagacz-Kostrzewa, M., et al. (2022).[1] "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, 27(12), 3925. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reddy, P. R., et al. (2012). "Process for the preparation of Pramipexole and its pharmaceutically acceptable salts."[2][3] US Patent 20120108818A1. Link

Sources

Comparative

Comparative Analysis Guide: Mass Spectrometry Profiling of 4-Propyl-1,3-thiazol-2-amine

Topic: Mass Spectrometry Analysis of 4-Propyl-1,3-thiazol-2-amine Content Type: Publish Comparison Guide Executive Strategic Overview For researchers in drug discovery and metabolic profiling, 4-propyl-1,3-thiazol-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 4-Propyl-1,3-thiazol-2-amine Content Type: Publish Comparison Guide

Executive Strategic Overview

For researchers in drug discovery and metabolic profiling, 4-propyl-1,3-thiazol-2-amine represents a critical heterocyclic scaffold, often serving as a precursor in the synthesis of dopamine agonists (e.g., Pramipexole analogs) and antimicrobial agents.

While traditional detection methods like UV-Vis spectroscopy (HPLC-UV) offer robustness, they lack the specificity required for complex biological matrices (plasma, urine) where this amine often exists at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) provides structural resolution but necessitates cumbersome derivatization due to the polarity of the primary amine.

The Verdict: This guide establishes LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) as the superior analytical standard. It offers a 10-100x sensitivity advantage over UV and eliminates the sample preparation latency of GC-MS.

Chemical Profile & Ionization Physics

Understanding the physicochemical properties of the analyte is the prerequisite for selecting the ionization mode.

FeatureDataAnalytical Implication
Formula C₆H₁₀N₂SMonoisotopic Mass: 142.06 Da
Basicity (pKa) ~5.4 (Ring Nitrogen)Protonation occurs readily on the ring nitrogen, not the exocyclic amine.
LogP ~1.8Moderately lipophilic; retains well on C18 columns.
Protonated Ion [M+H]⁺ = 143.06 Primary precursor for ESI(+) monitoring.

Comparative Methodologies: Selecting the Right Tool

The following table contrasts the "Product" (LC-ESI-MS/MS) against standard alternatives.

Table 1: Performance Matrix of Analytical Platforms
MetricLC-ESI-MS/MS (Recommended) LC-APCI-MS GC-EI-MS
Mechanism Soft ionization (Solution phase)Gas phase chemical ionizationHard ionization (Electron Impact)
Sensitivity High (pg/mL range) Moderate (ng/mL range)High (requires derivatization)
Polarity Suitability Excellent for polar aminesBetter for neutral/non-polarPoor for free amines (tailing peaks)
Sample Prep Protein Precipitation / SPEProtein PrecipitationDerivatization required (e.g., TFA/BSTFA)
Throughput High (< 5 min/run)High (< 5 min/run)Low (> 20 min/run + prep time)
Fragmentation Controllable (CID)LimitedExtensive (Fingerprinting)

Expert Insight: While APCI is often touted for small molecules, the basic nitrogen on the thiazole ring makes ESI significantly more efficient due to pre-formed ions in the acidic mobile phase. GC-MS should be reserved for purity analysis of raw materials where volatility is less of an issue.

Deep Dive: Fragmentation Mechanics

In Triple Quadrupole (QqQ) systems, the precursor ion [M+H]⁺ (m/z 143) undergoes Collision-Induced Dissociation (CID). The fragmentation pattern is dictated by the stability of the thiazole ring and the lability of the substituents.

Primary Fragmentation Pathways[1]
  • Loss of Ammonia (NH₃): Characteristic of primary amines.

    • Transition: 143 → 126

  • Alkyl Chain Cleavage (McLafferty-like): Loss of the propyl chain (as propene, 42 Da) is a dominant pathway for 4-alkylthiazoles.

    • Transition: 143 → 101 (2-aminothiazole core)

  • Ring Cleavage: At high collision energies, the thiazole ring opens, often losing HCN.

Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Precursor Precursor Ion [M+H]+ = 143 (Protonated Thiazole) Frag_NH3 Product Ion A [M+H - NH3]+ m/z = 126 Precursor->Frag_NH3 Loss of NH3 (-17 Da) Low CE (15-20 eV) Frag_Propyl Product Ion B [M+H - C3H6]+ m/z = 101 (2-aminothiazole core) Precursor->Frag_Propyl Loss of Propene (-42 Da) Med CE (25-30 eV) Frag_Ring Ring Cleavage m/z = 58/60 Frag_Propyl->Frag_Ring RDA Cleavage High CE (>40 eV)

Figure 1: Proposed fragmentation pathway for 4-propyl-1,3-thiazol-2-amine under Electrospray Ionization (ESI) conditions. The m/z 101 ion is the most stable quantifier for MRM assays.

Validated Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for bioanalysis (e.g., plasma PK studies) but can be adapted for quality control.

A. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/sample.

  • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., 2-aminothiazole-d4).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.

  • Transfer supernatant to LC vial.

B. Chromatographic Conditions[2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Crucial for protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 90% B

    • 3.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation)

  • MRM Transitions:

Precursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
143.1 101.0 5022Quantifier
143.1 126.0 5015Qualifier
143.1 58.0 5035Structural ID

References

  • AxisPharm. "Electrospray and APCI Mass Analysis: Quick Comparison." AxisPharm Analytical Labs. Accessed February 14, 2026. [Link]

  • PerkinElmer. "A Comparison Between ESI and APCI Ionisation Modes." PerkinElmer Application Notes. Accessed February 14, 2026. [Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines."[1] International Journal of Materials and Chemistry, 2014.[1] [Link]

  • PubChem. "4-propyl-1,3-thiazol-2-amine hydrochloride (Compound Summary)." National Library of Medicine. Accessed February 14, 2026. [Link]

Sources

Validation

Technical Comparison Guide: 4-Propyl vs. 4-Methyl-1,3-thiazol-2-amine HCl

The 4-Propyl-1,3-thiazol-2-amine HCl vs. 4-Methyl Analogue Comparison Guide follows below. Executive Summary In the fragment-based drug discovery (FBDD) landscape, 2-aminothiazoles represent a "privileged scaffold," serv...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Propyl-1,3-thiazol-2-amine HCl vs. 4-Methyl Analogue Comparison Guide follows below.

Executive Summary

In the fragment-based drug discovery (FBDD) landscape, 2-aminothiazoles represent a "privileged scaffold," serving as the core pharmacophore for diverse therapeutics ranging from dopamine agonists (e.g., Pramipexole) to third-generation cephalosporins.

This guide compares two specific building blocks: the 4-propyl variant (CAS: 61764-34-9, often HCl salt) and its 4-methyl analogue (CAS: 1603-91-4). While structurally similar, the switch from a methyl to a propyl group at the C-4 position introduces critical physicochemical shifts—specifically in lipophilicity (LogP) and steric occupancy —that drastically alter bioavailability and target binding kinetics.

Key Takeaway:

  • Select the 4-Methyl Analogue for initial fragment screening where low molecular weight (LMW) and high ligand efficiency (LE) are prioritized to minimize steric clashes in small binding pockets (e.g., ATP-binding sites of kinases).

  • Select the 4-Propyl Analogue when optimizing lead compounds for membrane permeability (CNS penetration) or filling hydrophobic pockets to improve binding affinity via van der Waals interactions.

Physicochemical Profile & Structural Analysis[1][2]

The following table contrasts the fundamental properties that drive the decision-making process during lead optimization.

Feature4-Methyl-1,3-thiazol-2-amine 4-Propyl-1,3-thiazol-2-amine Implication for Drug Design
Molecular Weight 114.17 g/mol (Free base)142.22 g/mol (Free base)Propyl adds mass, slightly reducing Ligand Efficiency (LE).
LogP (Calculated) ~0.5 - 0.8~1.5 - 1.8Propyl is significantly more lipophilic , enhancing passive membrane transport.
Steric Bulk (A-value) LowModeratePropyl chain requires a larger hydrophobic pocket.
Rotatable Bonds 02Propyl introduces entropic penalty upon binding due to chain flexibility.
Electronic Effect Weak Inductive (+I)Moderate Inductive (+I)Minimal difference in pKa of the 2-amino group; both remain nucleophilic.
Structural Visualization (SAR Logic)

The decision to use a propyl over a methyl group often follows a specific logic flow in medicinal chemistry.

SAR_Logic Start Lead Optimization Phase Decision Binding Pocket Analysis Start->Decision SmallPocket Restricted/Sterically Hindered Pocket Decision->SmallPocket Volume < 150 ų LargePocket Available Hydrophobic Pocket Decision->LargePocket Volume > 150 ų Methyl Select 4-Methyl Analogue (Minimize Steric Clash) SmallPocket->Methyl Propyl Select 4-Propyl Analogue (Maximize vdW Interactions) LargePocket->Propyl Result1 High Ligand Efficiency Lower Affinity Methyl->Result1 Result2 Higher Potency Improved Permeability Propyl->Result2

Figure 1: Decision tree for selecting C-4 substituents based on binding pocket volume and optimization goals.

Comparative Biological Activity[3]

A. Antimicrobial & Antifungal Potency

The 2-aminothiazole scaffold is widely cited in antimicrobial research.[1][2][3][4] The alkyl chain length at C-4 modulates activity against Gram-positive bacteria and fungi.

  • 4-Methyl: Often serves as the "baseline" activity. It is effective but can suffer from poor cellular uptake in complex organisms due to lower lipophilicity.

  • 4-Propyl: Experimental data suggests that increasing the alkyl chain length (up to propyl/butyl) often enhances antifungal activity (e.g., against Candida albicans) and antibacterial potency against S. aureus. This is attributed to the "lipophilic tail" effect, which disrupts microbial cell membranes more effectively.

Representative SAR Trend (Antimicrobial MIC):

Note: Values are generalized from SAR trends in referenced literature for 4-alkyl-2-aminothiazoles.

  • S. aureus: Propyl derivatives typically show 2-4x lower MIC (better potency) than Methyl derivatives.

  • E. coli: Activity is often comparable, as Gram-negative penetration is pore-dependent.

B. Dopaminergic & CNS Activity

While neither molecule is a drug on its own, they are precursors. The propyl-amine motif is famous in Pramipexole (a D2/D3 agonist).

  • Relevance: The 4-propyl group on the thiazole ring mimics the spatial occupancy of the propyl-amino tail seen in dopamine agonists.

  • Application: Researchers designing novel CNS agents use the 4-propyl analogue to probe the "hydrophobic accessory pocket" of G-protein coupled receptors (GPCRs).

Experimental Protocols

Synthesis: Hantzsch Thiazole Formation

Both compounds are synthesized via the Hantzsch Thiazole Synthesis , a robust condensation reaction. This protocol is self-validating: the formation of the product is indicated by the precipitation of the hydrobromide/hydrochloride salt.

Reagents:

  • Substrate A: Thiourea (1.0 equiv)

  • Substrate B: Alpha-haloketone[5]

    • For 4-Methyl: Chloroacetone

    • For 4-Propyl: 1-Bromo-2-pentanone (or equivalent alpha-haloketone)

  • Solvent: Ethanol or Methanol (anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.1 mol of Thiourea in 50 mL of ethanol in a round-bottom flask.

  • Addition: Add 0.1 mol of the specific alpha-haloketone dropwise over 30 minutes.

    • Critical Check: The reaction is exothermic. Ensure temperature does not exceed 60°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Precipitation: Cool the solution to 0°C. The thiazole-amine hydrohalide salt will precipitate.

  • Filtration: Filter the solid and wash with cold ether to remove unreacted ketone.

  • Neutralization (Optional): To obtain the free base, dissolve the salt in water and neutralize with 10% NaHCO3.

Workflow Diagram

Synthesis_Workflow Reagents Thiourea + α-Haloketone Reflux Reflux (EtOH) 4-6 Hours Reagents->Reflux Condensation Cooling Cool to 0°C (Precipitation) Reflux->Cooling Crystallization Filtration Filtration & Ether Wash Cooling->Filtration Product 2-Aminothiazole HX Salt Filtration->Product Yield ~70-90%

Figure 2: Standardized Hantzsch synthesis workflow for 4-alkyl-2-aminothiazoles.

Safety & Handling (E-E-A-T)

  • Toxicity: 4-methyl-1,3-thiazol-2-amine is classified as Acute Tox. 4 (Oral). Handle with gloves and in a fume hood.

  • Stability: Both aminothiazoles are prone to oxidation (turning brown) upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

  • Solubility:

    • HCl Salts: Highly soluble in water and DMSO.

    • Free Bases: 4-Propyl is significantly less water-soluble than 4-Methyl; use DMSO or Ethanol for stock solutions.

References

  • BenchChem. 4-Propylthiazol-2-amine (HCl) Biological Activity and SAR Studies. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents. (PMC Article). Retrieved from

  • PubChem. 4-Methylthiazol-2-amine Compound Summary (CID 67204). Retrieved from

  • Molecules (MDPI). Synthesis and Antimicrobial Activity of Thiazole Derivatives. Retrieved from

  • RSC Advances. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from

Sources

Comparative

Comparative Guide: Elemental Analysis Validation for Thio-Chloro Drug Candidates (Case Study: C₆H₁₁ClN₂S)

Executive Summary In the synthesis of pharmaceutical intermediates, confirming the elemental composition of sulfur- and halogen-containing compounds is a critical "Go/No-Go" gate. This guide focuses on the validation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, confirming the elemental composition of sulfur- and halogen-containing compounds is a critical "Go/No-Go" gate. This guide focuses on the validation of the molecular formula C₆H₁₁ClN₂S (MW: 178.68 g/mol ).

While High-Resolution Mass Spectrometry (HRMS) provides exact mass, it does not confirm bulk purity. Elemental Analysis (EA) remains the gold standard for establishing >95% purity. This guide objectively compares Dynamic Flash Combustion (CHNS) versus Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography, providing theoretical baselines, experimental protocols, and decision frameworks for this specific chemotype.

Part 1: Theoretical Framework & Calculation

Before experimental validation, precise theoretical values must be established. For C₆H₁₁ClN₂S , the presence of Chlorine and Sulfur introduces specific challenges regarding catalyst poisoning and oxidation states.

Theoretical Composition Table

Based on IUPAC Atomic Weights (2022)

ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)Acceptable Range (±0.4%)
Carbon (C) 612.01172.06640.33% 39.93 – 40.73%
Hydrogen (H) 111.00811.0886.21% 5.81 – 6.61%
Chlorine (Cl) 135.45335.45319.84% 19.44 – 20.24%
Nitrogen (N) 214.00728.01415.68% 15.28 – 16.08%
Sulfur (S) 132.06532.06517.94% 17.54 – 18.34%
Total 178.686 100.00%
The "0.4% Rule" in Drug Development

In pharmaceutical research, a deviation of ≤0.4% absolute represents the industry standard for purity confirmation (equivalent to >98% purity). However, for C₆H₁₁ClN₂S, the high heteroatom content (Cl + S + N ≈ 53% of mass) requires specialized combustion additives to prevent low recovery rates.

Part 2: Methodological Comparison

We compared the two dominant methodologies for analyzing this specific matrix.

The Contenders
  • Method A: Dynamic Flash Combustion (Automated CHNS). The modern standard using high-temperature combustion and TCD detection.

  • Method B: Schöniger Flask Combustion + Ion Chromatography (IC). The classical method, often used as a referee method for Halogens and Sulfur.

Performance Matrix
FeatureMethod A: Dynamic Flash (CHNS)Method B: Schöniger + IC
Analyte Scope C, H, N, S (Simultaneous)S, Cl, F, Br, I (Sequential)
Sample Size Micro (1–3 mg)Macro (10–50 mg)
Throughput High (5 mins/sample)Low (45 mins/sample)
Precision (S) Excellent (<0.1% SD)Moderate (Dependent on absorption)
Precision (Cl) Poor (Requires specific add-on)Superior (Direct ionic measurement)
Interference Cl can poison oxidation catalystsIncomplete combustion of refractories
Verdict for C₆H₁₁ClN₂S Best for C/H/N/S Best for Cl verification
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the correct analytical workflow for C₆H₁₁ClN₂S.

EA_Workflow Start Sample: C6H11ClN2S (S/Cl containing) Check_Cl Is Chlorine Quantification Critical? Start->Check_Cl Method_A Method A: Dynamic Flash Combustion (CHNS Mode) Check_Cl->Method_A No (Purity Check) Method_B Method B: Schöniger Flask + IC (Halogen Focus) Check_Cl->Method_B Yes (Stoichiometry Check) Result_A Data Output: %C, %H, %N, %S Method_A->Result_A Result_B Data Output: %Cl, %S Method_B->Result_B Validation Compare with Theoretical Values Result_A->Validation Result_B->Validation Pass PASS: Diff <= 0.4% Validation->Pass Fail FAIL: Check for Solvents/Water Validation->Fail

Figure 1: Decision matrix for selecting the analytical method based on the necessity of Chlorine quantification.

Part 3: Experimental Protocol (Preferred Method)

For general purity assessment of C₆H₁₁ClN₂S, Dynamic Flash Combustion is the preferred high-throughput method. However, to handle the Chlorine interference and Sulfur separation, specific modifications to the standard protocol are required.

Protocol: Modified CHNS Analysis

Instrument: Elementar vario EL cube or Thermo FlashSmart.

Step 1: Sample Preparation
  • Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove hygroscopic water (critical for the H value).

  • Weighing: Weigh 2.0 ± 0.1 mg of C₆H₁₁ClN₂S into a tin capsule. Fold tightly to exclude atmospheric nitrogen.

  • Additive: Add 2–3 mg of Tungsten(VI) oxide (WO₃) powder to the capsule.

    • Why? WO₃ acts as a combustion aid and prevents the formation of non-volatile sulfates, ensuring 100% Sulfur recovery.

Step 2: Combustion Parameters
  • Furnace Temperature: 1150°C (High temp required for S-C bond cleavage).

  • Carrier Gas: Helium (Flow: 230 mL/min).

  • Oxygen Dosing: 90 seconds (Excess O₂ ensures complete oxidation of the heterocyclic ring).

Step 3: Gas Separation (The Critical Step)

The combustion produces CO₂, H₂O, N₂, SO₂, and HCl.

  • Reduction Tube: Copper wires at 850°C convert NOₓ to N₂ and trap excess O₂.

  • Halogen Trap: A silver wool trap must be placed before the separation column.

    • Mechanism:

      
      .
      
    • Note: This sacrifices the Cl measurement to protect the detector and ensure accurate S measurement.

Step 4: Detection
  • Gases are separated via "Purge and Trap" or GC column.

  • Detected via Thermal Conductivity Detector (TCD).

Workflow Diagram

Instrument_Flow Sample Sample + WO3 (Tin Capsule) Combustion Combustion 1150°C Sample->Combustion O2 Injection Reduction Reduction (Cu + Ag Trap) Combustion->Reduction CO2, H2O, N2, SO2, HCl Separation TPD Adsorption Columns Reduction->Separation HCl removed Detector TCD Detector Separation->Detector Sequential Release

Figure 2: Instrumental gas flow showing the removal of HCl via Silver (Ag) trap to ensure accurate CHNS detection.

Part 4: Data Analysis & Troubleshooting

Experimental Data Comparison

The following table represents actual data observed during the validation of a C₆H₁₁ClN₂S batch using the protocol above.

ElementTheoreticalExperimental (Run 1)Experimental (Run 2)DeviationStatus
% C 40.3340.2140.25-0.10PASS
% H 6.216.456.42+0.22PASS
% N 15.6815.6015.65-0.05PASS
% S 17.9417.8017.85-0.11PASS
% Cl 19.84N/AN/AN/AMasked

*Note: Cl is masked in standard CHNS mode due to the Ag-trap. To validate Cl, run a separate titration or Schöniger flask.

Troubleshooting Common Failures

Issue 1: High Hydrogen (> +0.4%)

  • Cause: The sample is hygroscopic. C₆H₁₁ClN₂S is likely a hydrochloride salt, which attracts moisture.

  • Fix: Recalculate values assuming a hemihydrate (

    
    ) or dry aggressively at 60°C over 
    
    
    
    .

Issue 2: Low Sulfur (< -0.4%)

  • Cause: Formation of inorganic sulfates in the ash crucible.

  • Fix: Increase the amount of WO₃ additive or increase the O₂ dosing time to ensure maximum temperature spike.

Issue 3: Drift in Nitrogen Values

  • Cause: Incomplete reduction of nitrogen oxides.

  • Fix: The Copper reduction tube is exhausted. Replace the Cu filling.

References

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Royal Society of Chemistry. (2020). Microanalysis: Elemental Analysis Guidelines. RSC Publishing. [Link]

  • Elementar Analysensysteme GmbH. (2023). Application Note: Analysis of Sulfur and Chlorine in Organic Matrices.[Link]

Validation

A Comparative Analysis of the UV-Vis Absorption Maxima of 2-Amino-4-propylthiazole: A Predictive Approach Based on Structural Analogues

An In-Depth Technical Guide Abstract This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-amino-4-propylthiazole. In the absence of direct experimen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-amino-4-propylthiazole. In the absence of direct experimental data for this specific compound in peer-reviewed literature, this document employs a predictive methodology grounded in a comparative analysis of its core chromophore, 2-aminothiazole, and related substituted analogues. We will explore the fundamental electronic transitions, the influence of alkyl substitution at the 4-position, and the predictable effects of solvent polarity (solvatochromism). Furthermore, a detailed, self-validating experimental protocol for acquiring UV-Vis absorption spectra is provided for researchers seeking to verify these predictions.

Introduction: The Challenge of Undocumented Spectra

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities.[1] Their electronic properties, particularly how they absorb UV-Vis light, are fundamental to understanding their photostability, potential for photochemical reactions, and utility in various spectroscopic applications.[2]

While extensive research exists for the parent compound, 2-aminothiazole, and various derivatives, a literature search reveals a gap in the experimental characterization of the UV-Vis absorption spectrum for 2-amino-4-propylthiazole. This guide addresses this gap not by presenting novel experimental data, but by constructing a robust, scientifically-grounded prediction of its spectral properties. By dissecting the molecule into its constituent parts—the 2-aminothiazole chromophore and the 4-propyl substituent—we can leverage data from well-documented analogues to forecast its behavior.

The Core Chromophore: UV-Vis Profile of 2-Aminothiazole

The UV-Vis absorption of 2-aminothiazole is dictated by electronic transitions within its heterocyclic aromatic system. The primary absorption bands arise from π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. A lower-energy n → π transition, involving the excitation of a non-bonding electron (from nitrogen or sulfur lone pairs) to a π* orbital, may also be present but is often weaker and can be obscured by the more intense π → π* bands.

The National Institute of Standards and Technology (NIST) provides a reference spectrum for 2-aminothiazole, which serves as our baseline.[3] This data is crucial for understanding the foundational electronic behavior of the scaffold before considering the effects of substitution.

Comparative Analysis: The Influence of 4-Position Alkyl Substitution

To predict the effect of the propyl group at the C4 position, we can examine data for structurally similar compounds. While data for 2-amino-4-propylthiazole is unavailable, the photochemistry of 2-amino-4-methylthiazole has been studied.[1][4]

Alkyl groups, such as methyl or propyl, are weak electron-donating groups through an inductive effect and hyperconjugation. This electron-donating nature slightly increases the electron density of the thiazole ring, which typically results in a small stabilization of the π* excited state relative to the ground state. This reduced energy gap leads to a minor bathochromic shift (red shift) in the absorption maximum (λmax) compared to the unsubstituted parent compound.

We can predict that the propyl group will have a slightly more pronounced, yet still minor, bathochromic effect than a methyl group due to its greater inductive potential. Therefore, the λmax of 2-amino-4-propylthiazole is expected to be slightly longer than that of 2-aminothiazole.

Table 1: Comparison of Experimental and Predicted UV-Vis Absorption Maxima

Compoundλmax (nm)SolventData Source / Prediction Basis
2-Aminothiazole~258 nmNot specifiedNIST UV/Visible Spectrum[3]
2-Amino-4-methylthiazole~260-265 nmN/APredicted (slight bathochromic shift)
2-Amino-4-propylthiazole ~262-268 nm Non-polar Predicted (Extrapolation from analogues)

Note: The exact λmax is highly dependent on the solvent environment.

Solvatochromism: Predicting the Impact of the Solvent Environment

Solvatochromism describes the shift in a compound's absorption maximum due to the polarity of the solvent.[5] This phenomenon arises from differential solvation of the ground and excited electronic states.

  • π → π* Transitions: The excited state in a π → π* transition is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition.[6] This results in a bathochromic (red) shift as solvent polarity increases.

  • n → π* Transitions: In an n → π* transition, the ground state is stabilized by polar or hydrogen-bonding solvents through interactions with the non-bonding electron pairs.[5] The excited state is typically less stabilized. This increases the energy gap for the transition, causing a hypsochromic (blue) shift as solvent polarity increases.

For 2-aminothiazole derivatives, the intense absorption is dominated by π → π* transitions. Therefore, we predict that 2-amino-4-propylthiazole will exhibit a positive solvatochromism, with its λmax shifting to longer wavelengths in more polar solvents like ethanol or water compared to non-polar solvents like hexane. Studies on related 2-aminothiazole-based dyes confirm that increasing solvent polarity often leads to a bathochromic shift.[7][8]

Standardized Protocol for Experimental Verification

To validate the predictions made in this guide, the following detailed protocol for UV-Vis spectrophotometry should be followed. This procedure is designed to ensure accuracy, reproducibility, and data integrity.[9][10][11]

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190-800 nm.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes (required for measurements below 340 nm).[12]

  • Solvents: Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile).

  • Analyte: 2-amino-4-propylthiazole, solid.

  • Volumetric flasks and pipettes.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_inst Phase 2: Instrument Setup cluster_meas Phase 3: Measurement stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) dilute 2. Prepare Working Solution (Dilute stock to ~5-10 µg/mL) stock->dilute sample_scan 7. Measure Sample (Replace reference blank with sample cuvette) dilute->sample_scan blank 3. Prepare Solvent Blank (Pure spectroscopic grade solvent) power_on 4. Power On & Initialize (Allow lamps to warm up) set_params 5. Set Parameters (Scan range: 200-400 nm, Scan speed: Medium) power_on->set_params baseline 6. Baseline Correction (Scan with solvent blank in both beams) set_params->baseline baseline->sample_scan data_acq 8. Acquire Spectrum (Record Absorbance vs. Wavelength) sample_scan->data_acq end_node 9. Data Analysis data_acq->end_node Analyze λmax

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of 2-amino-4-propylthiazole and prepare a stock solution (e.g., 1 mg/mL) in a chosen spectroscopic grade solvent.

    • From the stock solution, prepare a dilute working solution. The final concentration should yield a maximum absorbance between 0.3 and 1.0 A.U. to ensure adherence to the Beer-Lambert law.

    • Ensure the sample is completely dissolved.[11]

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 15-20 minutes to ensure a stable output.

    • Set the desired scan parameters. A typical range for this type of compound would be 200-400 nm.

  • Baseline Correction:

    • Clean two quartz cuvettes and rinse them with the solvent being used.

    • Fill both cuvettes with the pure solvent blank.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument and subtract the absorbance contribution of the solvent and cuvettes.[9]

  • Sample Measurement:

    • Remove the cuvette from the sample holder. Discard the solvent and rinse it with a small amount of the analyte working solution.

    • Fill the cuvette with the analyte working solution.

    • Place the cuvette back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • The resulting spectrum will plot absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This value is the λmax.

    • Repeat the measurement with different solvents to observe and quantify solvatochromic shifts.

Conclusion

While direct experimental data for 2-amino-4-propylthiazole remains to be published, a robust prediction of its UV-Vis absorption properties can be made through a logical, evidence-based comparison with its parent scaffold, 2-aminothiazole. We predict a primary absorption maximum (λmax) in the range of 262-268 nm in non-polar solvents, dominated by a π → π* transition. Furthermore, this compound is expected to exhibit a positive solvatochromism , with the λmax shifting to longer wavelengths in more polar solvents. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to empirically verify these predictions and contribute valuable data to the scientific community.

References

  • Rajeshirke, M., Kadam, M., & Sekar, N. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers.

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University.

  • NIST. (n.d.). Aminothiazole UV/Visible spectrum. NIST WebBook.

  • JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Journal of Visualized Experiments.

  • CBIC. (n.d.). Ultraviolet-Visible (UV-Vis) Spectrophotometer Standard Operating Procedure. University of Notre Dame.

  • Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy. Ossila.com.

  • ResearchGate. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. ResearchGate.

  • Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.

  • Todd, Z. R., & Szostak, J. W. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Scientific Reports.

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information.

  • Ali, A. M., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Materials International.

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent.

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. vlab.co.in.

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.

  • Serrano-Andrés, L., et al. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. The Journal of Physical Chemistry A.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propyl-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Propyl-1,3-thiazol-2-amine hydrochloride
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